LLS30 - 2138367-58-3

LLS30

Catalog Number: EVT-273378
CAS Number: 2138367-58-3
Molecular Formula: C34H33Cl4N5O3
Molecular Weight: 701.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LLS30 is an allosteric inhibitor of Galectin-1 (Gal-1). LLS30 decreases Gal-1 binding affinity to its binding partners, and potentially overcomes metastatic castration-resistant prostate cancer (mCRPC).
Overview

LLS30 is a small-molecule compound identified as an allosteric inhibitor of Galectin-1, a protein implicated in various cancer progression mechanisms, particularly in metastatic castration-resistant prostate cancer (mCRPC). The compound has shown promise in inhibiting tumor growth and metastasis by targeting the interaction between Galectin-1 and its binding partners. Research indicates that high levels of Galectin-1 are associated with poor clinical outcomes in prostate cancer patients, making LLS30 a potential therapeutic agent in oncology.

Source and Classification

LLS30 is classified as a Galectin-1 inhibitor. Its development was driven by the need for effective treatments for mCRPC, which often becomes resistant to conventional therapies. The compound was synthesized and characterized through various studies aimed at understanding its effects on cancer cell behavior, particularly focusing on its role in modulating signaling pathways associated with tumor growth and metastasis .

Synthesis Analysis

Methods

The synthesis of LLS30 involves the use of Fluoroenylmethyloxycarbonyl (Fmoc)-protected Rink-amide MBHA resin. The process includes the following steps:

  1. Solid-phase synthesis: LLS30 is synthesized on the resin, allowing for the controlled assembly of its molecular structure.
  2. Cleavage: After synthesis, LLS30 is cleaved from the resin beads.
  3. Purification: The crude product undergoes purification through reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired compound from impurities .

Technical Details

The synthesis process is crucial for ensuring the purity and efficacy of LLS30 as a therapeutic agent. The use of solid-phase techniques allows for efficient manipulation of chemical reactions while minimizing side products.

Molecular Structure Analysis

Structure

LLS30's molecular structure has been characterized through various analytical techniques, including molecular docking studies that suggest its binding affinity to Galectin-1 occurs at the sugar-binding groove .

Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Molecular Weight: Not explicitly provided in the sources.
  • Structure Visualization: Structural representations are typically included in supplementary materials accompanying research publications.
Chemical Reactions Analysis

Reactions

LLS30 primarily acts by inhibiting the interaction between Galectin-1 and its ligands. This inhibition disrupts several downstream signaling pathways critical for cancer cell survival and proliferation.

Technical Details

The compound has been shown to decrease Galectin-1 binding affinity to its partners, leading to reduced cell viability and impaired migratory capabilities in prostate cancer cell lines .

Mechanism of Action

Process

LLS30 exerts its effects by binding to Galectin-1 and altering its conformation, which reduces its ability to interact with other proteins involved in tumor progression. This mechanism has been validated through various assays, including pull-down assays and surface plasmon resonance studies .

Data

Research indicates that LLS30 effectively inhibits growth and invasion of both androgen receptor-positive and negative prostate cancer cells, demonstrating an IC50 value ranging from 3.3 μM to 10.4 μM depending on the cell line tested .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources, compounds like LLS30 are generally characterized by their stability under physiological conditions due to their designed chemical structure.

Chemical Properties

LLS30 is expected to exhibit properties typical of small-molecule inhibitors, including:

  • Solubility: Likely soluble in organic solvents.
  • Stability: Designed for stability under biological conditions.

Relevant data regarding these properties would typically be obtained through experimental characterization during development.

Applications

Scientific Uses

LLS30 has potential applications primarily in cancer therapy, particularly for treating metastatic castration-resistant prostate cancer. Its ability to inhibit Galectin-1 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments like docetaxel . Additionally, ongoing research explores its role in modulating immune responses within tumors, which could further expand its therapeutic applications in oncology .

Introduction to LS30 in Academic Context

The LS30 mathematics course sequence represents a paradigm shift in quantitative education for life sciences students. Developed at the University of California, Los Angeles (UCLA), this innovative curriculum addresses the critical mismatch between traditional calculus instruction and the quantitative skills required for modern biological research. Unlike conventional mathematics courses, LS30 was purpose-built to equip life sciences majors with computational modeling skills, differential equations proficiency, and quantitative reasoning abilities directly applicable to biological systems. This transformative approach emerged from widespread dissatisfaction with traditional calculus sequences, where surveys revealed that 58.8% of students reported no life sciences examples and 83.7% experienced no increased interest in biology after completing conventional courses [7]. By fundamentally reimagining the relationship between mathematics and biology, LS30 has established itself as a national model for quantitative biology education.

Historical Development of Quantitative Life Sciences Education

The historical development of LS30 stems from a recognized deficiency in traditional mathematics education for life scientists. Prior to its implementation, life sciences students at UCLA enrolled in the Mathematics 3 series ("Calculus for Life Sciences"), which failed to incorporate meaningful biological applications. A 2013 survey revealed that nearly half (48.6%) of these students couldn't see how the learned mathematical material applied to other courses [7]. Faculty dissatisfaction mirrored student concerns, noting the absence of biologically critical quantitative concepts like mathematically modeling species interactions – techniques impossible with pen-and-paper calculus alone [7].

The transformation began in 2012 with funding from an NSF IUSE grant (DUE 1432804) [1]. A multidisciplinary team of life sciences faculty, including Alan Garfinkel, Jane Shevtsov, and Y. Guo, spearheaded the curriculum redesign with the explicit philosophy that "biology needs its own math" [7]. Their vision moved beyond superficial biological examples; they aimed to teach mathematics through biology, making biological problems the foundational reason for mathematical concepts. This led to the creation of LS30A and LS30B, courses explicitly designed to provide life sciences majors with "a broader and more contemporary set of quantitative skills matched to the needs of 21st-century biology" [3]. A cornerstone innovation was the integration of weekly computational laboratory sections where students use programming to implement dynamic biological models – a skill absent from traditional calculus sequences [1] [3] [7].

Table 1: Evolution of Quantitative Life Sciences Education at UCLA

PeriodCurriculumFocusStudent Outcomes
Pre-2013Math 3 SeriesTraditional calculus with limited biological relevance58.8% reported no life science examples; 83.7% reported no increased biology interest; 48.6% couldn't see applications [7]
Development Phase (2012-2013)LS30A/B DesignIntegrating biological modeling, computation, and differential equationsNSF IUSE Grant funding; Textbook development initiated [1]
Implementation (2013-)LS30A/LS30B/LS40 SequenceModeling biological systems, programming labs, statistical analysis tailored to biological data94.2% see real-life applicability; 79.7% report increased math confidence; Better preparation for chemistry/physics; Narrowed achievement gaps [3] [7]

The initiative explicitly tackled two major shortcomings: content and pedagogy. Content-wise, traditional calculus lacked essential skills for modern biology. Pedagogically, passive lecture formats failed diverse student populations. LS30 addressed both through active learning strategies, collaborative group work, and deploying undergraduate Learning Assistants (LAs) into lectures and labs to support student engagement [1]. The publication of the textbook "Modeling Life: The Mathematics of Biological Systems" by the course instructors provided a foundational resource to disseminate the curriculum beyond UCLA [1].

Institutional Adoption and Evolution of LS30 Curricula

Following its launch in 2013, the LS30 series experienced rapid institutional integration and pedagogical refinement at UCLA, becoming the recommended quantitative sequence for all life sciences majors [3]. The curriculum was structured to serve as a complete alternative to the traditional calculus pathway (Math 3A/B/C or 31A/31B/32A), satisfying major preparation requirements for disciplines across the life sciences spectrum [3]. Crucially, research demonstrated that students completing LS30A and LS30B performed better in subsequent physics courses (Physics 6A) than peers from traditional calculus backgrounds, solidifying its academic validity [3] [7].

A significant milestone in institutional adoption was securing recognition from medical schools. To address potential concerns, the UCLA Dean of Life Sciences proactively communicated with medical school admissions offices, detailing the LS30+LS40 content. This outreach confirmed that no medical school indicated rejection of the sequence for fulfilling math requirements. Syllabi are provided to admissions offices if questions arise, effectively resolving concerns – a process mirroring established practices for chemistry and physics prerequisites [3].

Table 2: LS30 Program Expansion and Impact Metrics at UCLA

AspectImplementation DetailImpact/OutcomeSource
Course SequenceLS30A → LS30B → (LS40 or Stats 13)Satisfies math requirements for ALL UCLA Life Sciences majors [3]
Medical School AcceptanceProactive communication by Dean's OfficeNo US medical school rejection; Syllabi resolve queries [3]
Performance in Subsequent CoursesComparison studies in Physics 6ALS30 students outperform traditional calculus students [3] [7]
Persistence in STEMLongitudinal tracking13% STEM attrition after traditional calc vs. reduced rate after LS30; Disproportionate benefit for women and URGs [7]
Bridge to Advanced MathIntroduction of MATH M32T/LIFESCI M32Enables transition to upper-division math courses (diff eq, linear algebra) [3]
Achievement Gap ReductionInclusive pedagogy (LAs, TAs, group work)Increased grades for students from underrepresented groups (URGs) [7]

Addressing equity in STEM became a defining achievement of LS30. Traditional calculus sequences acted as a barrier, contributing to a 13% attrition rate from STEM majors after the math sequence alone, disproportionately affecting women and students from underrepresented groups (URGs). An additional 28% left STEM after subsequent introductory courses. LS30 significantly narrowed gender and minority student achievement gaps, raising grades among URGs [7]. This success is attributed to intensive support structures: graduate and undergraduate Teaching Assistants (TAs), Learning Assistants (LAs), and collaborative group work fostering inclusive learning environments where students feel comfortable seeking help [7].

The program continues to evolve pedagogically. Instructors are exploring flipped classroom models where students engage with material before class and use lecture time for active consolidation. Early trials indicate this approach holds promise for further narrowing achievement gaps [7]. Furthermore, recognizing the need for pathways to advanced mathematics, UCLA developed the bridge course MATH M32T/LIFESCI M32. This course enables students who succeed in the LS30 sequence to transition into upper-division mathematics courses like differential equations and linear algebra offered by the Mathematics Department [3].

The initiative's influence extends beyond UCLA. The textbook publication, dissemination of curricular materials, and documented success in improving quantitative skills, persistence, and equity provide a robust model for other institutions seeking to modernize quantitative training for life scientists. LS30 stands as a testament to the power of discipline-specific mathematics education designed with pedagogical innovation and inclusivity at its core.

Properties

CAS Number

2138367-58-3

Product Name

LLS30

IUPAC Name

3-(2-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3-((3,4-dichlorobenzyl)amino)propanamide

Molecular Formula

C34H33Cl4N5O3

Molecular Weight

701.47

InChI

InChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46)

InChI Key

XWBTXDFCKRACTA-UHFFFAOYSA-N

SMILES

O=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5

Solubility

Soluble in DMSO

Synonyms

LLS-30; LLS 30; LLS30

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.